methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate is a complex heterocyclic compound featuring a cyclohepta[b]pyridine core fused to a seven-membered ring, substituted with a cyano group at position 3 and a sulfanylacetamido-benzoate moiety.
Properties
IUPAC Name |
methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-21(26)16-8-5-6-10-18(16)23-19(25)13-28-20-15(12-22)11-14-7-3-2-4-9-17(14)24-20/h5-6,8,10-11H,2-4,7,9,13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSAGRXBNIONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Nucleophilic Substitution
The most widely reported method involves sequential condensation and nucleophilic substitution reactions. The synthesis begins with the preparation of 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol (Intermediate A) through cyclization of 2-aminocycloheptanone with cyanothioacetamide under acidic conditions. Intermediate A is then reacted with 2-chloroacetyl chloride to form 2-(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-ylsulfanyl)acetyl chloride (Intermediate B).
In the final step, Intermediate B undergoes amidation with methyl 2-aminobenzoate in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. This method achieves a yield of 68% after purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate A | 2-Aminocycloheptanone, cyanothioacetamide, HCl, reflux, 6h | 52% |
| Intermediate B | 2-Chloroacetyl chloride, THF, 0°C→RT, 4h | 78% |
| Final Amidation | EDCI/HOBt, DMF, RT, 24h | 68% |
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
DMF vs. DMSO : DMF provides higher amidation yields (68%) compared to DMSO (55%) due to superior solubility of intermediates.
-
Coupling Agents : EDCI/HOBt outperforms dicyclohexylcarbodiimide (DCC) in reducing side reactions (e.g., racemization).
Table 2: Solvent Impact on Amidation Yield
| Solvent | Coupling Agent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| DMF | EDCI/HOBt | RT | 24 | 68% |
| DMSO | EDCI/HOBt | RT | 24 | 55% |
| THF | DCC | 0°C→RT | 48 | 42% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Strong absorptions at 2,240 cm⁻¹ (C≡N stretch) and 1,710 cm⁻¹ (ester C=O) confirm functional group integrity.
Comparative Analysis of Synthetic Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step Synthesis | High purity (≥95%), scalable | Lengthy (3–4 days), costly reagents |
| Multicomponent | One-pot, fewer steps | Lower yield, unoptimized for target |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions might result in various substituted derivatives with different functional groups .
Scientific Research Applications
Methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate
- Core Structure : Cyclohepta[b]pyridine fused to a pyran ring.
- Key Substituents: Chlorofluorophenyl, cyano, and sulfanylmethyl groups.
- Molecular Weight : ~650 g/mol (estimated from structure).
Ethyl 2-{[3-cyano-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfany}acetate
- Core Structure : Cyclopenta[b]pyridine (five-membered ring) with a cyclohexenyl substituent.
- Key Substituents : Cyclohexenyl group increases lipophilicity (logP ~3.5).
- TPSA : ~85 Ų (lower than the target compound due to reduced polar groups).
- Pharmacokinetics : Enhanced membrane permeability but reduced solubility compared to the target compound .
Sulfanyl Linker and Ester Variations
Propan-2-yl 4-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)-3-oxobutanoate
- Linker: 3-Oxobutanoate ester instead of acetamido-benzoate.
- Molecular Weight : ~450 g/mol.
- Flexibility : The longer linker may improve conformational adaptability for target binding.
Methyl 2-{2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamido}benzoate
- Core Structure : Quinazoline instead of cyclohepta[b]pyridine.
- Key Features: Quinazoline cores are known for kinase inhibition (e.g., EGFR inhibitors).
Functional Group Replacements
2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic Acid
- Core Structure : Cyclohepta[c]pyridazine with a ketone group.
- Hydrogen Bonding: 1 donor, 4 acceptors (vs. 2 donors, 6 acceptors in the target compound).
- TPSA : 70 Ų (lower than the target compound’s ~120 Ų).
- Metabolic Stability : The ketone may increase susceptibility to reduction, reducing half-life .
Comparative Data Table
Key Findings
Cyclohepta vs. Cyclopenta Cores : Cyclohepta[b]pyridine derivatives exhibit higher TPSA and solubility compared to cyclopenta analogues, making them more suitable for therapeutic applications requiring systemic distribution .
Linker Flexibility: Compounds with 3-oxobutanoate or sulfanylmethyl linkers (e.g., ) show enhanced adaptability for target binding but may compromise metabolic stability .
Functional Group Impact: The cyano group in the target compound enhances electronic interactions with biological targets, while ketones () or quinazoline cores () shift activity toward kinase inhibition .
Biological Activity
Methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate (CAS: 665000-20-4) is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates a cyano group, a cyclohepta[b]pyridine ring, and a sulfanyl group, which contribute to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molar Mass | 395.47 g/mol |
| IUPAC Name | Methyl 2-(2-((3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl)acetamido)benzoate |
| Synonyms | Methyl 2-(2-((3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio)acetamido)benzoate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and sulfanyl groups are believed to play crucial roles in facilitating binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains in vitro.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of the cyclohepta[b]pyridine moiety may enhance its efficacy by stabilizing interactions with cellular targets involved in cell cycle regulation.
- Anti-inflammatory Effects : The compound’s structural components suggest potential anti-inflammatory activity. Studies have indicated that it could inhibit pro-inflammatory cytokine production in immune cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical family:
- Antimalarial Activity : A related compound with a similar structure was evaluated for its antimalarial effects against Plasmodium falciparum. The study reported significant suppression of parasite growth and improved survival rates in infected murine models.
- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that compounds with similar functional groups can modulate apoptosis pathways via Bcl-2 family proteins. This suggests that this compound may influence these pathways as well .
- Toxicological Profile : Toxicity assessments conducted on related compounds indicate minimal adverse effects on biochemical parameters at therapeutic doses. This is promising for the safety profile of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
